molecular formula C16H19NO3 B4217594 2-(4,6-Dimethyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone

2-(4,6-Dimethyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone

Cat. No.: B4217594
M. Wt: 273.33 g/mol
InChI Key: PVTHDLZMJIJIHB-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]morpholine is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This particular compound features a benzofuran ring substituted with a dimethyl group and an acetyl group linked to a morpholine ring, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Dimethyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of appropriate precursors. One common method involves the cyclization of 2-hydroxyacetophenone derivatives.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using suitable alkylating agents such as methyl iodide.

    Acetylation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Morpholine Ring Attachment: The final step involves the attachment of the morpholine ring through nucleophilic substitution reactions, where the morpholine acts as a nucleophile attacking the acetylated benzofuran intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products:

    Oxidation Products: Oxidized derivatives of the benzofuran ring.

    Reduction Products: Alcohol derivatives of the acetyl group.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological targets, including enzymes and receptors.

    Medicine: Due to its potential pharmacological properties, it can be explored for its therapeutic potential in treating various diseases.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets in biological systems. The benzofuran ring may interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

    Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

    Angelicin: A benzofuran compound with phototoxic properties used in the treatment of skin diseases.

    Bergapten: A naturally occurring benzofuran with anti-inflammatory properties.

    Nodekenetin: A benzofuran derivative with potential anticancer activity.

    Xanthotoxin: A benzofuran compound used in the treatment of vitiligo and psoriasis.

    Usnic Acid: A benzofuran derivative with antimicrobial properties.

Uniqueness: 4-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]morpholine is unique due to its specific substitution pattern, combining a benzofuran ring with a morpholine ring. This unique structure may confer distinct biological activities and pharmacological properties compared to other benzofuran derivatives.

Properties

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-7-12(2)16-13(10-20-14(16)8-11)9-15(18)17-3-5-19-6-4-17/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTHDLZMJIJIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,6-Dimethyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone

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